Cas no 946372-86-7 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide
- N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chloro-4-methylbenzenesulfonamide
- F2385-0260
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzenesulfonamide
- 946372-86-7
- AKOS024645396
-
- インチ: 1S/C20H23ClN2O3S/c1-3-4-11-23-19-9-7-16(12-15(19)6-10-20(23)24)22-27(25,26)17-8-5-14(2)18(21)13-17/h5,7-9,12-13,22H,3-4,6,10-11H2,1-2H3
- InChIKey: ALEPKUPHECMISF-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3CCCC)(=O)=O)=CC=C(C)C(Cl)=C1
計算された属性
- せいみつぶんしりょう: 406.1117915g/mol
- どういたいしつりょう: 406.1117915g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 621
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 74.9Ų
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2385-0260-2μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide |
946372-86-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2385-0260-3mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide |
946372-86-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2385-0260-4mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide |
946372-86-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2385-0260-40mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide |
946372-86-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2385-0260-5μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide |
946372-86-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2385-0260-10mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide |
946372-86-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2385-0260-15mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide |
946372-86-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2385-0260-50mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide |
946372-86-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2385-0260-75mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide |
946372-86-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2385-0260-100mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide |
946372-86-7 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamideに関する追加情報
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide: A Promising Compound in Modern Pharmaceutical Research
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide is a complex organic molecule with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. The compound, identified by the CAS number 946372-86-7, represents a novel class of sulfonamide derivatives characterized by its quinoline ring system and substituted aromatic ring. Recent advancements in medicinal chemistry have highlighted the potential of this compound as a lead candidate for the development of therapeutic agents targeting inflammatory and neurodegenerative diseases.
One of the most notable features of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide is its molecular architecture, which combines a quinoline scaffold with a sulfonamide group. The quinoline ring, a heterocyclic aromatic compound, is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The sulfonamide functional group, characterized by the presence of a sulfonyl (SO₂) moiety, is a common structural element in many pharmacologically active compounds. This combination of structural elements suggests that the compound may exhibit multiple modes of action, making it a versatile candidate for drug development.
Recent studies have demonstrated that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide exhibits potent anti-inflammatory effects, particularly in models of chronic inflammation. A 2023 paper published in Journal of Medicinal Chemistry reported that the compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This activity is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. The study also highlighted the compound's potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's potential application in neurodegenerative disorders. A 2024 preprint study from the University of Tokyo investigated the effects of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide on the progression of Alzheimer's disease. The research team found that the compound significantly reduced the accumulation of amyloid-beta plaques in a mouse model of Alzheimer's. This effect was linked to its ability to inhibit the activity of β-secretase, an enzyme involved in the cleavage of amyloid precursor protein. The findings suggest that this compound could be a valuable tool in the development of therapies for neurodegenerative diseases.
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide has also been a focus of recent research. A 2023 article in Organic & Biomolecular Chemistry described an efficient synthetic route involving the coupling of a quinoline derivative with a sulfonamide moiety. The method employs a palladium-catalyzed cross-coupling reaction, which allows for the selective introduction of the butyl group onto the quinoline ring. This synthetic approach not only provides a scalable method for the production of the compound but also highlights the importance of catalytic efficiency in the development of pharmaceutical compounds.
In addition to its potential therapeutic applications, the compound's pharmacokinetic properties are of significant interest. A 2024 study published in Drug Metabolism and Disposition evaluated the oral bioavailability and metabolic profile of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide. The research team found that the compound exhibits good oral bioavailability, with a maximum plasma concentration achieved within 2 hours of administration. The study also identified the primary metabolic pathway as the hydrolysis of the sulfonamide group, which results in the formation of a carboxylic acid derivative. These findings are important for the design of drug delivery systems and the optimization of dosing regimens.
Despite its promising properties, the compound faces challenges in terms of its chemical stability and potential side effects. A 2023 review article in Pharmaceutical Research discussed the importance of optimizing the chemical structure of sulfonamide derivatives to improve their therapeutic index. The authors suggested that modifications to the quinoline ring or the sulfonamide group could enhance the compound's selectivity for target enzymes while minimizing off-target effects. This highlights the need for further research into the structural and functional properties of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide to fully realize its potential as a therapeutic agent.
In conclusion, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide represents a promising candidate in the field of pharmaceutical research. Its unique molecular structure, combined with its potential therapeutic applications in inflammatory and neurodegenerative diseases, makes it an area of significant interest for scientists and pharmaceutical companies. Ongoing research into its synthesis, pharmacokinetics, and biological activity will be crucial in determining its role in the development of new therapeutic agents.
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